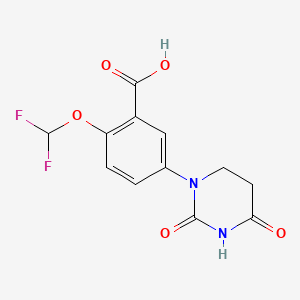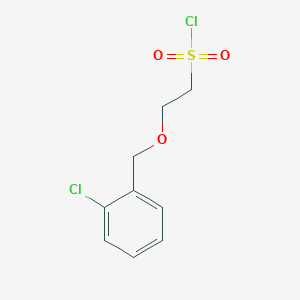
2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10Cl2O3S and a molecular weight of 269.14 g/mol . This compound is characterized by the presence of a chlorobenzyl group, an ethane-1-sulfonyl chloride group, and an ether linkage. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-chlorobenzyl alcohol with ethane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic acids: Formed by hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological studies: Used in the modification of biomolecules such as proteins and peptides.
Industrial applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
2-((2-Bromobenzyl)oxy)ethane-1-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine.
2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride: Similar structure but with a fluorine atom instead of chlorine.
2-((2-Methylbenzyl)oxy)ethane-1-sulfonyl chloride: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride lies in its specific reactivity and the ability to introduce the sulfonyl chloride group into organic molecules. The presence of the chlorine atom in the benzyl group also imparts unique electronic and steric properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H10Cl2O3S |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O3S/c10-9-4-2-1-3-8(9)7-14-5-6-15(11,12)13/h1-4H,5-7H2 |
InChI Key |
XBZWSYSMAOEBKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCCS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


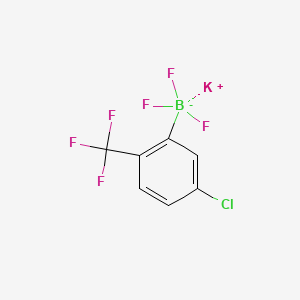
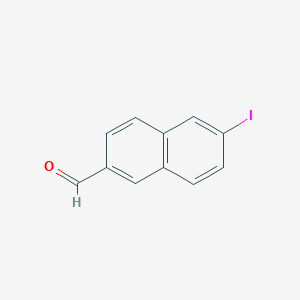
![Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487564.png)
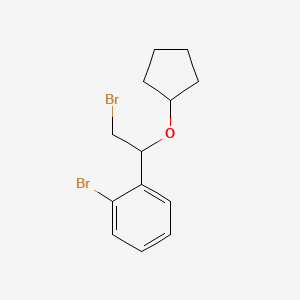
![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)
![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)
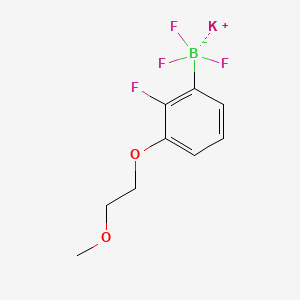
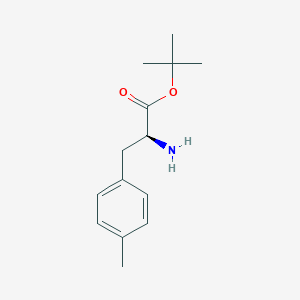
![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)
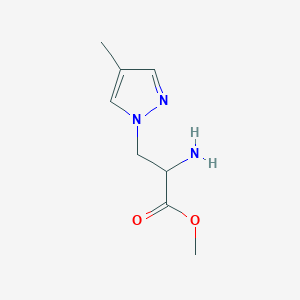
![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
![(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13487613.png)
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13487615.png)
